

An In-depth Technical Guide to the Antitumor Agent-69

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Compound of Interest

Compound Name: Antitumor agent-69

Cat. No.: B15590830

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An overview of the chemical properties, synthesis, and biological activity of the selective **antitumor agent-69**, a promising compound for prostate cancer therapy.

This technical guide provides a comprehensive overview of **Antitumor agent-69**, also identified as Compound 34, a novel and potent selective inhibitor of the human prostate cancer cell line PC3. This document details its chemical structure, a complete synthesis protocol, and its mechanism of action, including its effects on cellular signaling pathways. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized through diagrams.

Chemical Properties and Structure

Antitumor agent-69 is a [1][2][3]triazolo[4,5-d]pyrimidine derivative containing a hydrazone fragment.[1][2] Its chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₉ H ₂₆ N ₈ S
Molecular Weight	398.53
Appearance	White to off-white solid
Solubility	Soluble in DMSO

The chemical structure of **Antitumor agent-69** is provided below:

(Image of the chemical structure of **Antitumor agent-69** would be placed here if image generation were possible. The structure consists of a[1][2][3]triazolo[4,5-d]pyrimidine core linked to a hydrazone fragment.)

Biological Activity and Mechanism of Action

Antitumor agent-69 has demonstrated high potency and selectivity against the human prostate cancer cell line PC3, with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range.[1][2] Its primary mechanism of action involves the induction of apoptosis through multiple cellular effects. The compound has been shown to significantly increase the levels of reactive oxygen species (ROS) within cancer cells, which in turn leads to the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] This disruption of EGFR signaling is a key factor in its pro-apoptotic effects.

The table below summarizes the in vitro cytotoxic activity of **Antitumor agent-69** against various human cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (nM)
PC3	Prostate Cancer	26.25 ± 0.28
MGC-803	Gastric Cancer	>10,000
PC9	Non-small Cell Lung Cancer	>10,000
EC9706	Esophageal Carcinoma	>10,000
SMMC-7721	Hepatocellular Carcinoma	>10,000

Experimental Protocols

The synthesis of **Antitumor agent-69** is a multi-step process involving the preparation of key intermediates. The general procedure is outlined below.

Materials:

- Starting materials for the synthesis of the[1][2][3]triazolo[4,5-d]pyrimidine core.

- Hydrazine hydrate
- Appropriate aldehyde or ketone for the formation of the hydrazone fragment.
- Solvents: Ethanol, DMF, etc.
- Catalysts as required.

Procedure:

- Synthesis of the [1][2][3]triazolo[4,5-d]pyrimidine intermediate: This step typically involves the cyclization of appropriately substituted pyrimidine precursors.
- Introduction of the hydrazine moiety: The triazolopyrimidine intermediate is reacted with hydrazine hydrate to form a hydrazinyl-triazolopyrimidine derivative.
- Formation of the hydrazone: The hydrazinyl-triazolopyrimidine is then condensed with a suitable aldehyde or ketone in a solvent such as ethanol, often with catalytic amounts of acid, to yield the final product, **Antitumor agent-69**.
- Purification: The crude product is purified by recrystallization or column chromatography to yield the pure compound.

Note: This is a generalized protocol. For a detailed, step-by-step synthesis with specific reagents, concentrations, and reaction conditions, please refer to the original research publication.

This assay is used to determine the cytotoxic effects of **Antitumor agent-69** on cancer cell lines.

Procedure:

- Cell Seeding: Plate cells (e.g., PC3, MGC-803) in 96-well plates at a density of 5×10^3 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **Antitumor agent-69** and incubate for a specified period (e.g., 48 hours).

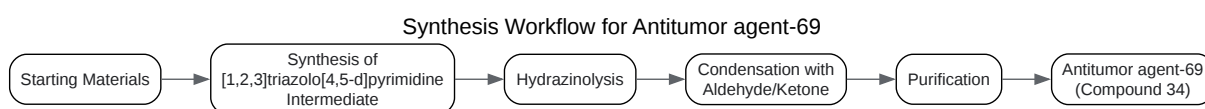
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the supernatant and add DMSO to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

This assay measures the intracellular levels of ROS.

Procedure:

- **Cell Treatment:** Treat PC3 cells with **Antitumor agent-69** at a specified concentration for a set time.
- **DCFH-DA Staining:** Incubate the cells with 2',7'-dichlorofluorescein diacetate (DCFH-DA).
- **Fluorescence Measurement:** Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

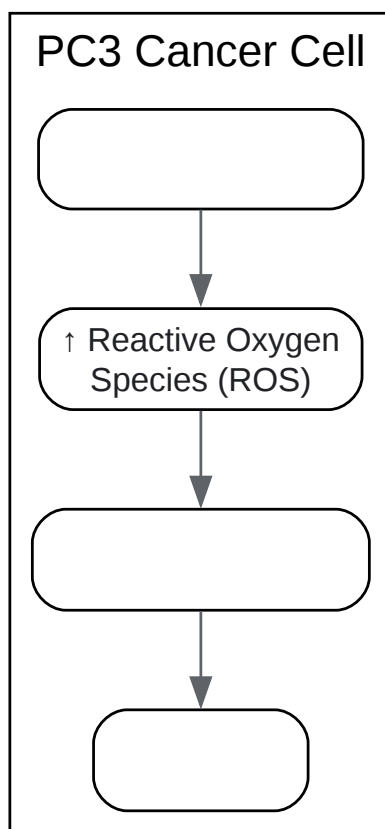
Visualizations



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Caption: A simplified workflow for the synthesis of **Antitumor agent-69**.

Signaling Pathway of Antitumor agent-69 in PC3 Cells



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Caption: Proposed mechanism of action of **Antitumor agent-69** in prostate cancer cells.

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